N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide
Description
N'-[(2,4-Dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide is a coumarin-derived carbohydrazide compound characterized by a 2H-chromen-2-one core linked to a 2,4-dichlorobenzoyl hydrazide moiety. Coumarin derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . This article provides a systematic comparison with structurally related compounds, focusing on synthetic routes, structural modifications, and biological activities.
Properties
Molecular Formula |
C17H10Cl2N2O4 |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
N'-(2,4-dichlorobenzoyl)-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C17H10Cl2N2O4/c18-10-5-6-11(13(19)8-10)15(22)20-21-16(23)12-7-9-3-1-2-4-14(9)25-17(12)24/h1-8H,(H,20,22)(H,21,23) |
InChI Key |
BOXCBMCQLCWOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl-2-oxo-2H-chromene-3-carboxylate
The chromene ring is constructed via the Knoevenagel condensation of salicylaldehyde and diethyl malonate. In a typical procedure, salicylaldehyde (0.01 mol) and diethyl malonate (0.01 mol) are dissolved in ethanol (15 mL) with piperidine (2 mL) as a catalyst. The mixture is refluxed for 10 hours, concentrated, and poured onto ice to yield white crystals (mp 120–122°C, 90% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Piperidine |
| Temperature | Reflux (~78°C) |
| Reaction Time | 10 hours |
Formation of 2-oxo-2H-chromene-3-carbohydrazide
The ethyl ester intermediate undergoes hydrazinolysis. Ethyl-2-oxo-2H-chromene-3-carboxylate (0.01 mol) is reacted with hydrazine hydrate (0.01 mol) in ethanol (50 mL) under reflux for 13 hours. The product precipitates as a white solid (mp 136–138°C, 87% yield).
Critical Considerations
-
Excess hydrazine hydrate ensures complete conversion.
-
Ethanol’s polarity facilitates nucleophilic attack by hydrazine.
Acylation with 2,4-Dichlorobenzoyl Chloride
The final step involves reacting 2-oxo-2H-chromene-3-carbohydrazide (0.01 mol) with 2,4-dichlorobenzoyl chloride (0.01 mol) in dimethylformamide (DMF) containing glacial acetic acid (1–2 drops). The mixture is refluxed for 16–18 hours, cooled, and poured into ice water to precipitate the title compound (mp 240–242°C, 76% yield).
Mechanistic Insights
-
Glacial acetic acid protonates the hydrazide nitrogen, enhancing nucleophilicity.
-
DMF acts as a polar aprotic solvent, stabilizing the transition state.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. For instance, the acylation step can be completed in 2–3 hours (vs. 16–18 hours conventionally) at 100–120°C, achieving comparable yields (72–78%). Microwave methods reduce side reactions, such as hydrolysis of the acyl chloride.
Solvent and Catalyst Screening
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 76 | 98 |
| THF | 58 | 89 |
| Acetonitrile | 64 | 92 |
DMF outperforms alternatives due to its high boiling point and ability to dissolve polar intermediates.
Catalyst Additives
-
Triethylamine : Neutralizes HCl byproduct, improving yields to 81%.
-
4-Dimethylaminopyridine (DMAP) : Enhances acylation efficiency via nucleophilic catalysis (yield: 84%).
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, methanol:water 70:30) reveals a purity of ≥98% with a retention time of 6.7 minutes.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N’-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide exhibits significant anticancer properties. Preliminary studies suggest interactions with cellular pathways involved in cancer cell growth and survival.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, yielding the following results:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These findings indicate that the compound may be more effective than standard chemotherapeutic agents such as doxorubicin in certain contexts. The mechanism of action may involve apoptosis induction through modulation of cell cycle progression and activation of caspases.
Antimicrobial Properties
The compound has also been screened for antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown promising results:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that this compound possesses bactericidal and fungicidal effects, making it a candidate for further development in antimicrobial therapies.
Research Implications
The unique structural characteristics of this compound suggest multiple avenues for research:
- Pharmacological Studies : Further investigations into its interactions with specific biological targets are crucial for understanding its pharmacological profile.
- Mechanistic Studies : Elucidating the specific mechanisms by which this compound exerts its effects could lead to the development of new therapeutic strategies in oncology and infectious disease management.
Mechanism of Action
The mechanism of action of N’-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Coumarin vs. Pyrazole Cores: The coumarin core in the target compound confers planar aromaticity and fluorescence properties, which may aid in cellular imaging or enzyme interaction .
- Substituent Effects : The 2,4-dichlorophenyl group enhances lipophilicity (LogP ~4.6, inferred from ), improving membrane permeability compared to hydroxy- or methoxy-substituted analogs (e.g., ). Chlorine atoms may also induce steric hindrance, affecting binding pocket interactions.
Key Findings :
- Anti-HIV Activity: Hydroxybenzoyl-substituted coumarins (e.g., ) exhibit nanomolar inhibition of HIV-1 integrase, suggesting that electron-donating groups (e.g., -OH) enhance binding.
- Antimicrobial Efficacy : Ethylidene-bridged analogs (e.g., ) show moderate activity against Gram-positive bacteria, likely due to increased lipophilicity. The dichlorophenyl group in the target compound could broaden the antimicrobial spectrum.
Physicochemical and Spectral Properties
- Solubility: Dichlorophenyl-substituted compounds (e.g., target compound, ) exhibit low aqueous solubility (<1 mg/mL) due to high LogP values (~4–5), necessitating DMSO or ethanol for dissolution .
- Crystallinity: Hydrazone analogs (e.g., ) form monoclinic crystals (P2₁/c space group) with intermolecular hydrogen bonds, whereas dichlorophenyl derivatives may adopt tighter packing due to halogen interactions .
Biological Activity
N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H10Cl2N2O4, with a molecular weight of 377.2 g/mol. The compound features a chromene core characterized by a fused benzopyran structure, which is known for its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C17H10Cl2N2O4 |
| Molecular Weight | 377.2 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Preliminary studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Evaluation Methods : The antimicrobial efficacy was assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored in various studies. Its ability to inhibit pro-inflammatory cytokines suggests a role in managing inflammatory conditions.
- Research Insights : In vitro assays have shown that this compound can downregulate the expression of inflammatory markers in cellular models .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic Research: How can reaction conditions be optimized to synthesize N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide with high yield and purity?
Answer:
The synthesis typically involves a nucleophilic attack by the amino group of pyridine-3-carbohydrazide on the carbonyl carbon of 2,4-dichlorobenzaldehyde, forming an azomethine linkage . Key parameters include:
- Temperature : Controlled heating (60–80°C) to accelerate reaction kinetics while avoiding side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility and stabilize intermediates.
- Catalysts : Acidic (e.g., glacial acetic acid) or basic (e.g., triethylamine) conditions, depending on the reaction step.
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking reaction progress and confirming intermediate structures .
Advanced Research: What challenges arise when refining the crystal structure of this compound using SHELX software, and how can they be addressed?
Answer:
SHELXL is widely used for small-molecule refinement, but challenges include:
- Data Resolution : High-resolution X-ray data (≤1.0 Å) is preferred to resolve electron density ambiguities, especially for the dichlorophenyl and chromene moieties.
- Twinned Data : For macromolecular applications, SHELXPRO can interface with twinning algorithms to deconvolute overlapping reflections .
- Disorder Modeling : The 2,4-dichlorophenyl group may exhibit rotational disorder; partial occupancy refinement and constraints (e.g., DFIX) improve model accuracy .
Basic Research: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and hydrazide NH signals (δ 10–12 ppm).
- ¹³C NMR : Confirms carbonyl carbons (C=O at δ 160–180 ppm) and chlorophenyl substituents .
- FT-IR : Detects C=O stretches (~1680 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 394.03) .
Advanced Research: How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The 2,4-dichlorophenyl group acts as an electron-withdrawing substituent, polarizing the carbonyl carbon and enhancing electrophilicity. Key factors:
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic attacks.
- Steric Hindrance : The ortho-chloro substituent may hinder access to the reaction site, necessitating bulky nucleophiles or elevated temperatures .
- Reaction Kinetics : Pseudo-first-order kinetics can be applied to determine rate constants under varying conditions .
Advanced Research: How can computational chemistry tools predict biological interactions of this compound?
Answer:
- Molecular Docking : Software like AutoDock Vina simulates binding to targets (e.g., kinases or bacterial enzymes). The dichlorophenyl group may occupy hydrophobic pockets, while the chromene ring participates in π-π stacking .
- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD <2.0 Å over 100 ns trajectories) .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with antibacterial IC₅₀ values .
Basic Research: What purification methods are recommended for isolating this compound from reaction mixtures?
Answer:
- Recrystallization : Methanol/water or ethanol/dichloromethane mixtures yield high-purity crystals.
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate, 7:3 to 1:1) separates regioisomers .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) resolve closely related impurities .
Advanced Research: How can contradictory bioactivity data across studies be reconciled?
Answer:
Discrepancies in antimicrobial or anticancer assays may arise from:
- Assay Conditions : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., MCF-7 vs. HeLa).
- Solubility Limits : Poor aqueous solubility may reduce apparent activity; use DMSO carriers ≤1% v/v .
- Metabolic Stability : Hepatic microsome assays (e.g., human CYP450 isoforms) assess whether rapid degradation explains low in vivo efficacy .
Advanced Research: What strategies validate the compound’s mechanism of action in enzyme inhibition studies?
Answer:
- Enzyme Kinetics : Michaelis-Menten plots with varying substrate concentrations identify competitive/non-competitive inhibition.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and enthalpy changes .
- X-ray Crystallography : Resolves inhibitor-enzyme co-crystal structures to confirm binding poses (e.g., interactions with catalytic residues) .
Basic Research: How does the compound’s solubility profile impact experimental design?
Answer:
- Polar Solvents : Soluble in DMSO (≥50 mg/mL) and methanol; insoluble in water.
- Biological Assays : Pre-dissolve in DMSO and dilute in buffer (final DMSO ≤0.5%) to avoid cytotoxicity .
- Formulation Studies : Co-solvents (e.g., PEG 400) or cyclodextrin complexes enhance bioavailability .
Advanced Research: What crystallographic data are critical for publishing structural analyses of this compound?
Answer:
Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
